molecular formula C26H21FN6O2S3 B11534969 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11534969
M. Wt: 564.7 g/mol
InChI Key: CNCMVBQIZNPNKI-UHFFFAOYSA-N
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Description

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of benzothiazole, triazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-[2-({[(2-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different halogen substituents.

Properties

Molecular Formula

C26H21FN6O2S3

Molecular Weight

564.7 g/mol

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H21FN6O2S3/c1-33-24(16-7-3-2-4-8-16)31-32-25(33)36-14-22(34)28-17-11-12-20-21(13-17)38-26(30-20)37-15-23(35)29-19-10-6-5-9-18(19)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,35)

InChI Key

CNCMVBQIZNPNKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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